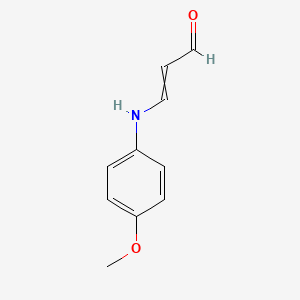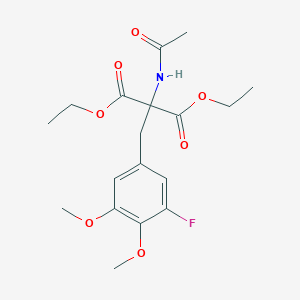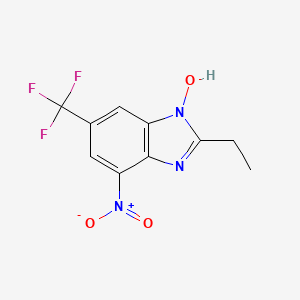
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to a benzimidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable benzimidazole precursor, followed by the introduction of the ethyl and trifluoromethyl groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction conditions and the use of efficient catalysts are crucial for the cost-effective and sustainable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized benzimidazole compounds.
Applications De Recherche Scientifique
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluralin: A related compound used as a herbicide, known for its similar structural features and chemical properties.
Ethalfluralin: Another herbicide with a similar mechanism of action and applications in agriculture.
Uniqueness
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.
Propriétés
Numéro CAS |
51047-08-6 |
|---|---|
Formule moléculaire |
C10H8F3N3O3 |
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
2-ethyl-1-hydroxy-4-nitro-6-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C10H8F3N3O3/c1-2-8-14-9-6(15(8)17)3-5(10(11,12)13)4-7(9)16(18)19/h3-4,17H,2H2,1H3 |
Clé InChI |
KZGOSOUYFRUMKY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(N1O)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


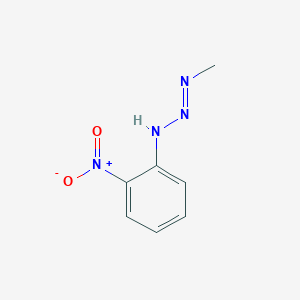
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
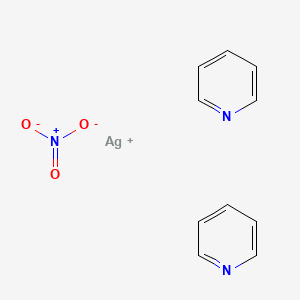
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)


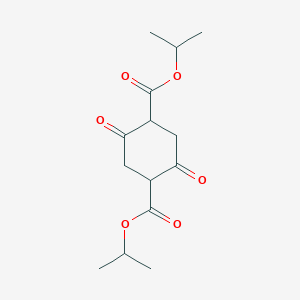
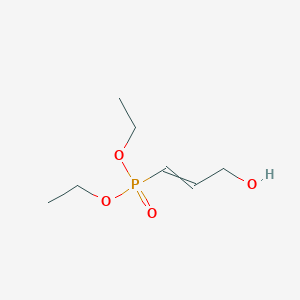
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)

